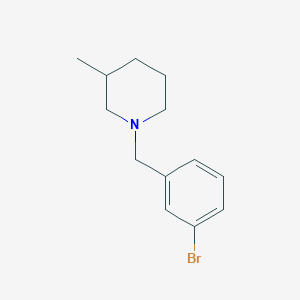

1-(3-Bromobenzyl)-3-methylpiperidine

CAS No.:

Cat. No.: VC13389089

Molecular Formula: C13H18BrN

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18BrN |

|---|---|

| Molecular Weight | 268.19 g/mol |

| IUPAC Name | 1-[(3-bromophenyl)methyl]-3-methylpiperidine |

| Standard InChI | InChI=1S/C13H18BrN/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3 |

| Standard InChI Key | WBAUQFATUPQGAL-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2=CC(=CC=C2)Br |

| Canonical SMILES | CC1CCCN(C1)CC2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

1-(3-Bromobenzyl)-3-methylpiperidine (C₁₃H₁₈BrN) features a piperidine ring substituted at the 1-position with a 3-bromobenzyl group and at the 3-position with a methyl group. The molecular weight is 268.20 g/mol, calculated from its formula . The bromine atom at the benzyl para position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Synthetic Methodologies

Nucleophilic Alkylation of Piperidine Derivatives

A common route for benzyl-piperidine derivatives involves nucleophilic substitution. For example, 1-(4-bromophenyl)piperidine is synthesized via heating bromobenzene with piperidine in sulfolane using sodium tert-amylate as a base . Adapting this method, 3-methylpiperidine could react with 3-bromobenzyl bromide under similar conditions:

Reaction Scheme:

Key Conditions:

Bromination of Phenylpiperidine Precursors

An alternative approach involves brominating 3-methyl-1-benzylpiperidine using N-bromosuccinimide (NBS) under radical or electrophilic conditions . This method avoids direct handling of brominated benzyl halides but requires precise control to avoid over-bromination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume